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An In-Depth Technical Guide to the Biocompatibility and Toxicity of 11-Aminoundecanoic Acid

Executive Summary

11-Aminoundecanoic acid (11-AUA) is an essential monomer primarily used in the production
of the high-performance bioplastic, Polyamide 11 (Nylon-11).[1][2] Derived industrially from
castor oil, its application in medical devices, food packaging, and specialized coatings
necessitates a thorough understanding of its biocompatibility and toxicological profile.[1][3] This
document provides a comprehensive technical overview of the existing data on 11-AUA,
summarizing key toxicological endpoints, detailing relevant experimental methodologies, and
outlining standard biocompatibility assessment workflows. The available evidence indicates
that 11-aminoundecanoic acid possesses a low level of toxicity.

Toxicological Profile

The toxicological profile of 11-aminoundecanoic acid suggests a low potential for acute
toxicity upon oral or dermal exposure.[4] It is not found to be a skin irritant or sensitizer, though
it may cause slight, temporary eye irritation.[2][4]

Acute and Sub-Chronic Toxicity

Studies reveal that 11-AUA has negligible acute toxicity.[4] In sub-chronic studies, high
concentrations administered over several weeks led to kidney lesions in both rats and mice.[4]
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Genotoxicity and Mutagenicity

In vitro assessments have been conducted to determine the potential for 11-aminoundecanoic
acid to cause genetic mutations. The consensus from these studies is that 11-AUA is not
mutagenic.[4] It did not induce gene mutations in bacterial assays (Ames test) or cause
chromosomal aberrations in Chinese Hamster Ovary (CHO) cells.[4] However, a slight increase
in Sister Chromatid Exchanges (SCEs) was noted in CHO cells.[4]

Carcinogenicity

Long-term carcinogenicity bioassays have been performed on rats and mice.[3] In these
studies, male rats fed high doses of 11-AUA showed an increased incidence of transitional-cell
carcinomas in the urinary bladder and neoplastic nodules in the liver.[4][5] No significant
evidence of treatment-related tumors was observed in mice.[4][5] Based on this, the
International Agency for Research on Cancer (IARC) has concluded there is "limited evidence"
for the carcinogenicity of 11-aminoundecanoic acid in experimental animals, with no data
available for humans.[5]

Developmental and Reproductive Toxicity

A developmental toxicity study, following OECD guideline 414, was conducted on pregnant
rats. The results showed that 11-aminoundecanoic acid was well tolerated at concentrations
of 2000 and 6000 ppm.[4] There is a lack of data available to fully evaluate its effects on
reproduction.[5]

Quantitative Data Summary

The following tables provide a structured summary of the key quantitative data from
toxicological assessments of 11-aminoundecanoic acid.

Table 1: Acute Toxicity Data

Species Route Endpoint Value (mg/kg) Reference

Rat Oral LD50 > 14,700 [4]

| Rat | Dermal | LDO | > 2,000 |[[4] |
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Table 2: Sub-Chronic Toxicity Data (4-Week Dietary Study)

Equivalent
. ] Dose
Species Sex Endpoint Value Reference
(mglkg
bw/day)
Rat Male NOAEL 5000 ppm 472 [4]
Rat Female NOAEL 5000 ppm 507 [4]
NOAEL: No-Observed-Adverse-Effect Level
Table 3: In Vitro Genotoxicity Data
Metabolic
Test System Cell Type L Result Reference
Activation
Reverse Gene S. .
. . . +/- S9 Negative [4]
Mutation typhimurium
Chromosome )
] CHO Cells +/- S9 Negative [4]
Aberration
Gene Mutation L5178Y cells +/- S9 Negative [4]

| Sister Chromatid Exchange | CHO Cells | - S9 | Slight Increase |[4] |

Experimental Protocols

Detailed and standardized protocols are critical for the reliable assessment of biocompatibility
and toxicity. The following sections describe representative methodologies for key in vitro
assays.

Protocol: In Vitro Cytotoxicity - MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric
method used to assess cell viability. Metabolically active cells reduce the yellow MTT
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tetrazolium salt to purple formazan crystals.

Objective: To determine the concentration at which a substance exhibits cytotoxic effects on a

cell culture.

Methodology:

Cell Plating: Seed cells (e.g., L929 mouse fibroblasts) into a 96-well microtiter plate at a
predetermined density (e.g., 1 x 10% cells/well) in 100 pL of culture medium. Incubate for 24
hours at 37°C and 5% CO: to allow for cell attachment.

Preparation of Test Article Extracts: Prepare extracts of 11-aminoundecanoic acid
according to ISO 10993-12 standards. This typically involves incubating the material in
culture medium (with and without serum) at 37°C for 24-72 hours.[6] Create a serial dilution
of the extract.

Cell Treatment: After the initial 24-hour incubation, remove the culture medium from the wells
and replace it with the serially diluted test article extracts. Include untreated cells as a
negative control and a known cytotoxic substance as a positive control.

Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at
37°C and 5% CO2.[7]

Addition of MTT Reagent: Add 10 pL of sterile MTT solution (5 mg/mL in PBS) to each well.
Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan.

Solubilization of Formazan: Add 100 pL of a solubilization solution (e.g., acidified isopropanol
or detergent reagent) to each well to dissolve the purple formazan crystals.[7] Gently mix on
an orbital shaker for 15 minutes to ensure complete dissolution.

Data Acquisition: Measure the absorbance of each well using a microplate
spectrophotometer at a wavelength of 570 nm.

Data Analysis: Calculate cell viability as a percentage relative to the untreated negative
control. Plot cell viability against the concentration of the test article extract to determine the
IC50 (the concentration that inhibits 50% of cell viability).
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Protocol: Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical
compound by measuring its ability to induce reverse mutations in specific strains of Salmonella
typhimurium and Escherichia coli.[8][9]

Objective: To determine if 11-aminoundecanoic acid can cause gene mutations.
Methodology:

 Strain Selection: Utilize several mutant bacterial strains that are auxotrophic for an amino
acid (e.g., histidine for S. typhimurium TA98, TA100, TA1535).[9] These strains cannot grow
in a histidine-deficient medium unless a reverse mutation occurs.

o Metabolic Activation (S9): Conduct the test both with and without a mammalian metabolic
activation system (S9 fraction), which is typically derived from the livers of rats induced with
Aroclor 1254. This simulates metabolic processes in mammals that might convert a non-
mutagenic substance into a mutagenic one.

o Test Compound Preparation: Dissolve 11-aminoundecanoic acid in a suitable solvent (e.g.,
water or DMSO) to create a range of test concentrations.

e Exposure (Plate Incorporation Method):

o To atest tube, add 0.1 mL of the bacterial culture, 0.1 mL of the test compound solution,
and 0.5 mL of the S9 mix (or buffer for tests without activation).

o Incubate this mixture for 20-30 minutes at 37°C.

o Add 2 mL of molten top agar (containing a trace amount of histidine to allow for a few cell
divisions, which is necessary for mutagenesis to occur).

o Pour the entire mixture onto a minimal glucose agar plate (the bottom agar).
 Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.

o Data Acquisition: Count the number of revertant colonies (colonies that have regained the
ability to synthesize the required amino acid) on each plate. Also, observe for any signs of
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cytotoxicity (a significant reduction in the background lawn of bacterial growth).

o Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase
in the number of revertant colonies that is at least double the background (spontaneous
reversion) rate observed in the negative control plates.

Visualizations: Workflows and Pathways

Diagrams are essential for visualizing complex experimental and logical workflows in
biocompatibility assessment.
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Biocompatibility Assessment Workflow

1. Material & Device Characterization
(ISO 10993-1, 18)
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I
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3. In Vivo Testing (Animal Studies)
(As required by risk assessment)

Irritation & Sensitization
(ISO 10993-10, 23)

Systemic Toxicity (Acute, Sub-chronic)
(1SO 10993-11)

Implantation Effects
(1SO 10993-6)

4. Final Risk Assessment & Regulatory Submission
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Caption: A tiered workflow for assessing the biocompatibility of a material.
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Experimental Workflow: In Vitro MTT Cytotoxicity Assay
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(Seed cells in 96-well plate)

l

2. Incubate 24h
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3. Cell Treatment

(Add serial dilutions of 11-AUA extract)

4. Incubate 24-72h
(Exposure period)

5. Add MTT Reagent

6. Incubate 2-4h
(Formazan crystal formation)

,

7. Add Solubilizing Agent

8. Read Absorbance (570nm)

9. Data Analysis
(% Viability vs. Control)
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Caption: A step-by-step workflow for the MTT cytotoxicity assay.
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Conclusion

11-Aminoundecanoic acid demonstrates a favorable biocompatibility profile for many
applications, characterized by very low acute toxicity and a lack of skin irritation, sensitization,
or in vitro mutagenic activity.[2][4] The primary toxicological concerns arise from long-term,
high-dose exposure, which has been linked to kidney lesions in rodents and a potential for
urinary bladder tumors in male rats.[4][5] These findings are most relevant for occupational
health risk assessments where chronic high-level exposure might occur. For applications in
drug development or as a component in medical devices, where exposure levels are typically
much lower and controlled, 11-AUA is generally considered safe. However, as with any
biomaterial, a thorough risk assessment based on the specific end-use, contact duration, and
patient population is mandatory.[6][10]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Biocompatibility and toxicity of 11-aminoundecanoic
acid.]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b556864#biocompatibility-and-toxicity-of-11-
aminoundecanoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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